Musellarin B
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Overview
Description
Musellarin B is a natural compound extracted from the aerial parts of Musella lasiocarpa . It has a molecular weight of 354.40 g/mol and is known for its cytotoxic properties against several human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 .
Synthesis Analysis
The total synthesis of Musellarin B has been achieved through a series of steps, including Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the tricyclic framework . The final stage of synthesis involves the Heck coupling of aryldiazonium salt to introduce the aryl on the dihydropyran in a 2,6-trans fashion .Molecular Structure Analysis
The molecular structure of Musellarin B is complex, and its analysis requires advanced techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Musellarin B are complex and require a deep understanding of organic chemistry. Key reactions include the Achmatowicz rearrangement, Kishi reduction, Friedel-Crafts cyclization, and Heck coupling .Physical And Chemical Properties Analysis
Musellarin B is a compound with a molecular weight of 354.4 and a formula of C21H22O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Synthesis and Structural Analysis :
- The first diastereoselective total syntheses of musellarins A-C, including Musellarin B, were achieved, demonstrating key synthetic features such as Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization. This synthesis is vital for further pharmacological studies of these compounds (Li, Leung, & Tong, 2014).
- A study involving the chemical constituents from the aerial parts of Musella lasiocarpa led to the isolation of Musellarin B among other compounds. The research identified musellarins B-E and their cytotoxicity toward various human tumor cell lines, highlighting their potential in cancer research (Dong et al., 2011).
Potential Anticancer Properties :
- A novel synthetic method was developed for the asymmetric total synthesis of (-)-musellarins A-C and their analogues. This method facilitated the preparation of enantiomerically pure musellarins and analogues for preliminary cytotoxicity evaluation, identifying two analogues with greater potency than the musellarins as potential leads in cancer treatment (Li, Ip, Ip, & Tong, 2015).
Safety And Hazards
properties
IUPAC Name |
(3R,4aS,10bR)-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3/t14-,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKMOHZJLHPQOV-ZMYBRWDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Musellarin B |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.